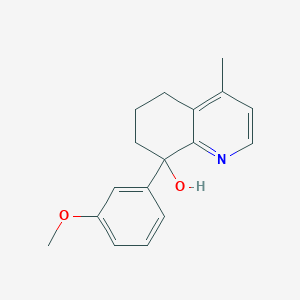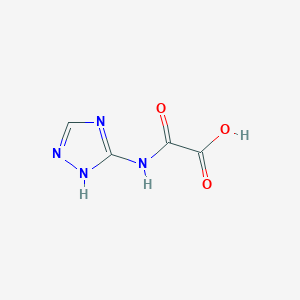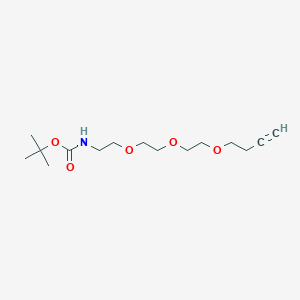
tert-Butyl (2-(2-(2-(but-3-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(2-(2-(but-3-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate is a chemical compound with the molecular formula C15H27NO5 and a molecular weight of 301.38 g/mol . This compound is known for its use in various chemical reactions, particularly in the field of organic synthesis. It features a tert-butyl carbamate group, which is often used as a protecting group for amines in organic synthesis, and a but-3-yn-1-yloxy group, which can participate in click chemistry reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2-(2-(but-3-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a polyethylene glycol derivative that contains a but-3-yn-1-yloxy group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, facilitating the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the reaction. Additionally, purification methods such as column chromatography or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(2-(2-(but-3-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The but-3-yn-1-yloxy group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazole rings.
Deprotection Reactions: The tert-butyl carbamate group can be deprotected under mild acidic conditions to yield the free amine.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the tert-butyl carbamate protecting group.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-(2-(2-(but-3-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate is used as a building block in the synthesis of more complex molecules. Its ability to undergo click chemistry reactions makes it valuable in the construction of molecular architectures .
Biology
In biological research, this compound can be used to modify biomolecules through click chemistry, enabling the study of protein-protein interactions and the development of bioconjugates .
Medicine
In medicinal chemistry, the compound’s ability to form stable triazole linkages is exploited in the design of drug candidates and the development of targeted therapies .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its versatile reactivity .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-(2-(but-3-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate involves its participation in click chemistry reactions. The but-3-yn-1-yloxy group reacts with azides to form triazole rings, a process catalyzed by copper ions. This reaction is highly efficient and selective, making it a powerful tool in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate: This compound also contains a tert-butyl carbamate group and a propargyl group, making it similar in reactivity and applications.
tert-Butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate: Another similar compound with an additional ethoxy group, providing slightly different reactivity and solubility properties.
Uniqueness
tert-Butyl (2-(2-(2-(but-3-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate is unique due to its three ethoxy linkages, which provide increased flexibility and solubility compared to similar compounds. This makes it particularly useful in applications requiring high solubility and reactivity .
Properties
Molecular Formula |
C15H27NO5 |
|---|---|
Molecular Weight |
301.38 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-(2-but-3-ynoxyethoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C15H27NO5/c1-5-6-8-18-10-12-20-13-11-19-9-7-16-14(17)21-15(2,3)4/h1H,6-13H2,2-4H3,(H,16,17) |
InChI Key |
LZWWBCZMVAZRHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


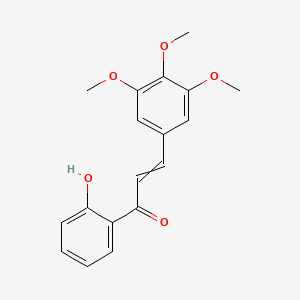

![3H-Spiro[furo[2,3-C]pyridine-2,4'-piperidine]](/img/structure/B14011562.png)
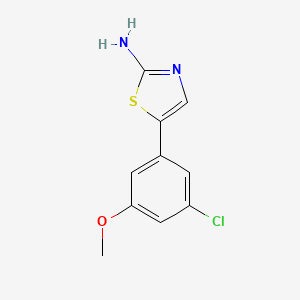
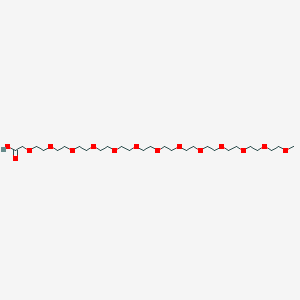
![N-[(4-aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B14011582.png)
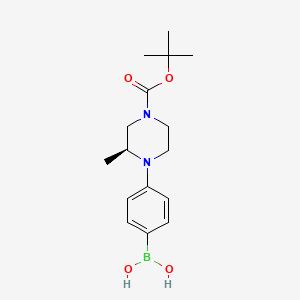
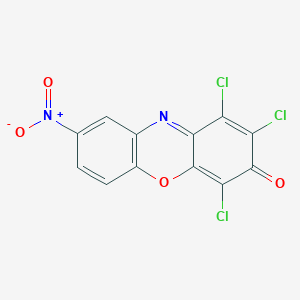
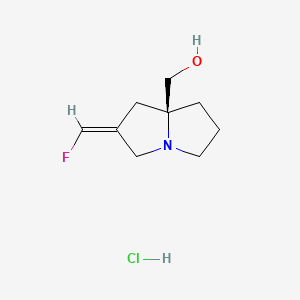
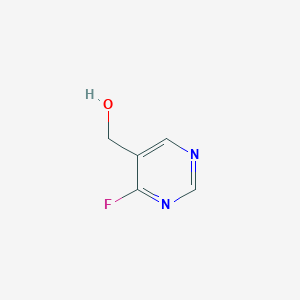
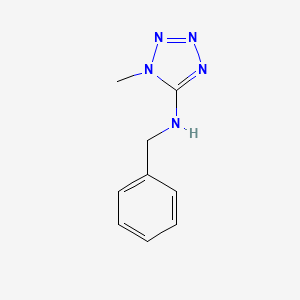
![6-Methoxy-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B14011630.png)
